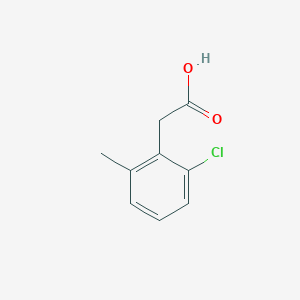

2-(2-Chloro-6-methylphenyl)acetic acid

Description

Properties

IUPAC Name |

2-(2-chloro-6-methylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-6-3-2-4-8(10)7(6)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHGFNRCKKXLLDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes for Preparation

Direct Synthesis from 2-Chloro-6-methylaniline Derivatives

A common approach involves starting from 2-chloro-6-methylaniline or its derivatives, which are converted into the corresponding acetic acid derivative through functional group transformations.

Preparation of 2-Chloro-6-methylaniline (Precursor)

According to patent CN112358404A, 2-chloro-6-methylaniline can be efficiently prepared from 3-chloro-5-methyl-4-nitroaniline via a sequence of diazotization, hypophosphorous acid reduction, and iron powder reduction in a one-pot reaction. The process features mild conditions, short steps, and yields above 80%, making it suitable for scale-up.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| Diazotization | Sulfuric acid, sodium nitrite, water, 0–5 °C | Formation of diazonium intermediate |

| Reduction | Hypophosphorous acid, 0–5 °C | Conversion to intermediate amine |

| Final reduction | Iron powder, 85–95 °C | Formation of 2-chloro-6-methylaniline |

This method provides a reliable precursor for subsequent acetic acid derivative synthesis.

Synthesis of 2-(2-Chloro-6-methylphenyl)acetic Acid via Chloroacetylation and Hydrolysis

A widely used synthetic strategy involves the following steps:

- Acylation of 2-chloro-6-methylaniline with chloroacetyl chloride to form 2-chloro-N-(2-chloro-6-methylphenyl)acetamide.

- Hydrolysis of the amide or corresponding derivatives to yield this compound.

This pathway is supported by industrial and laboratory protocols for related compounds, emphasizing control of reaction temperature (0–5 °C) during acylation to manage exothermicity and maximize yield.

| Step | Reagents & Conditions | Notes |

|---|---|---|

| Acylation | 2-chloro-6-methylaniline, chloroacetyl chloride, base (pyridine or triethylamine), 0–5 °C | Formation of chloroacetamide intermediate |

| Hydrolysis | Acidic or basic aqueous conditions, elevated temperature | Conversion to acetic acid derivative |

Detailed Reaction Conditions and Optimization

Diazonium and Reduction Steps for Aniline Precursor

| Parameter | Value/Range | Comments |

|---|---|---|

| Solvent | Water | Environmentally benign, facilitates diazotization |

| Temperature (Diazotization & Hypophosphorous Acid Reduction) | 0–5 °C | Prevents side reactions, controls rate |

| Temperature (Iron Powder Reduction) | 85–95 °C | Ensures complete reduction |

| Molar Ratios (3-chloro-5-methyl-4-nitroaniline : sulfuric acid : sodium nitrite) | 1 : 3–4 : 1.0–1.1 | Optimized for yield and selectivity |

| Molar Ratios (Aniline : hypophosphorous acid) | 1 : 6–7 | Excess reducing agent ensures complete conversion |

| Molar Ratios (Aniline : iron powder) | 1 : 2.5–4.0 (optimal 1 : 3.5) | Balances reduction efficiency and cost |

This process yields 2-chloro-6-methylaniline with high purity and yield, suitable for further functionalization.

Acylation Reaction Parameters

| Parameter | Value/Range | Comments |

|---|---|---|

| Solvent | Dichloromethane or similar aprotic solvent | Ensures solubility and reaction control |

| Temperature | 0–5 °C | Controls exothermic reaction of acylation |

| Base | Pyridine or triethylamine | Neutralizes HCl formed, prevents side reactions |

| Molar Ratio (Aniline : Chloroacetyl chloride) | 1 : 1.2 | Slight excess of acyl chloride for complete reaction |

| Workup | Aqueous sodium bicarbonate wash, recrystallization (ethanol/water) | Purifies product |

This method efficiently produces 2-chloro-N-(2-chloro-6-methylphenyl)acetamide, which upon hydrolysis yields the target acetic acid.

Summary Table of Preparation Methods

Research Findings and Industrial Considerations

- The diazotization-reduction method for preparing 2-chloro-6-methylaniline is notable for its simplicity, cost-effectiveness, and scalability, making it industrially attractive.

- The acylation of 2-chloro-6-methylaniline with chloroacetyl chloride is a classical and robust method to introduce the acetic acid functionality after subsequent hydrolysis.

- Control of temperature and reagent stoichiometry is critical to optimize yields and minimize side products.

- Continuous flow synthesis and automation have been explored industrially to improve safety and reproducibility, especially for the exothermic acylation step.

Scientific Research Applications

Scientific Research Applications

The compound is primarily recognized for its applications in medicinal chemistry and agricultural sciences.

Medicinal Chemistry

2-(2-Chloro-6-methylphenyl)acetic acid has been investigated for its potential pharmacological properties. It serves as a precursor in the synthesis of various pharmaceuticals, particularly those targeting inflammatory conditions and pain relief.

Case Study: Anti-inflammatory Properties

Research has indicated that derivatives of this compound exhibit significant anti-inflammatory activity. For instance, a study demonstrated that specific analogs could inhibit cyclooxygenase enzymes, which are crucial in the inflammatory pathway. This positions the compound as a candidate for developing new anti-inflammatory drugs.

Agricultural Applications

This compound is also explored for its herbicidal properties. Its structural similarity to known herbicides allows it to function effectively against broadleaf weeds.

Case Study: Herbicidal Efficacy

A field study evaluated the effectiveness of formulations containing this compound against common agricultural weeds. Results showed a reduction in weed biomass by over 70% compared to untreated controls, demonstrating its potential as a selective herbicide in crop management.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-6-methylphenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief.

Comparison with Similar Compounds

(2,6-Dichlorophenyl)acetic Acid

- Molecular Formula : C₈H₆Cl₂O₂

- Key Differences : Replaces the methyl group at C6 with a second chlorine atom.

- Impact : Increased molecular polarity due to higher halogen content (Cl vs. CH₃), reflected in its lower molecular weight (217.04 g/mol vs. 184.62 g/mol for the target compound). This substitution may enhance electrophilic reactivity in synthetic pathways .

2-(2-Chloro-4-methylphenyl)acetic Acid

- Molecular Formula : C₉H₉ClO₂ (identical to the target compound).

- Key Differences : Methyl group at C4 instead of C4.

- Impact: Altered steric and electronic effects due to substituent repositioning.

Derivatives with Additional Functional Groups

2-(2-Chloro-6-fluorophenyl)-2-(dimethylamino)acetic Acid Hydrochloride

- Molecular Formula: C₁₀H₁₂Cl₂FNO₂

- Key Differences: Incorporates fluorine at C6 and a dimethylamino group on the acetic acid backbone.

- Impact: The fluorine atom increases electronegativity, while the dimethylamino group introduces basicity, making this compound suitable for ion-channel modulation studies. Its hydrochloride salt form enhances stability in aqueous media .

2-(6-Chloro-2-fluoro-3-methoxyphenyl)acetic Acid

- Molecular Formula : C₉H₇ClFO₃

- Key Differences : Adds fluorine at C2 and methoxy at C3.

- Impact : Methoxy groups improve lipophilicity, which may influence membrane permeability in drug design. The combined halogenation (Cl, F) could amplify oxidative stress responses in biological systems .

Phenoxyacetic Acid Analogues

2-(2,4,6-Trichlorophenoxy)acetic Acid

- Molecular Formula : C₈H₅Cl₃O₃

- Key Differences: Phenoxy backbone with three chlorine substituents.

- However, trichlorination raises toxicity concerns, as seen in its safety profile (CAS: 575-89-3) .

Data Tables

Table 1: Structural and Molecular Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Key Functional Groups |

|---|---|---|---|---|

| This compound | C₉H₉ClO₂ | 184.62 | Cl (C2), CH₃ (C6) | Carboxylic acid |

| (2,6-Dichlorophenyl)acetic acid | C₈H₆Cl₂O₂ | 217.04 | Cl (C2, C6) | Carboxylic acid |

| 2-(2-Chloro-4-methylphenyl)acetic acid | C₉H₉ClO₂ | 184.62 | Cl (C2), CH₃ (C4) | Carboxylic acid |

| 2-(6-Chloro-2-fluoro-3-methoxyphenyl)acetic acid | C₉H₇ClFO₃ | 231.61 | Cl (C6), F (C2), OCH₃ (C3) | Carboxylic acid, Methoxy |

Research Findings and Implications

- Substituent Positioning : The position of methyl and halogen groups significantly influences steric effects and electronic distribution. For example, C6-methyl in the target compound may reduce metabolic degradation compared to C4-methyl analogues .

- Halogenation Effects: Increased halogen content (e.g., dichloro or trichloro derivatives) correlates with higher toxicity and environmental persistence, as seen in phenoxyacetic herbicides .

- Biological Activity: While this compound lacks explicit carcinogenicity data, structural analogues like Wy-14,643 demonstrate that persistent DNA replication induction is a critical factor in hepatocarcinogenesis .

Biological Activity

2-(2-Chloro-6-methylphenyl)acetic acid is an organic compound characterized by its chloro-substituted aromatic ring and acetic acid moiety, which contribute to its diverse biological activities. This compound has garnered attention in various fields, particularly in pharmaceuticals and agrochemicals, due to its potential therapeutic effects and interactions within biological systems.

- Molecular Formula : C10H11ClO2

- Molecular Weight : Approximately 184.62 g/mol

The structure of this compound includes a chloro group at the ortho position relative to a methyl group on the phenyl ring, which influences its chemical reactivity and biological interactions.

Biological Activities

Preliminary studies indicate that this compound exhibits several biological activities, including:

- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various bacterial strains. For instance, it has demonstrated activity against Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

- Anti-inflammatory Effects : Similar compounds have been noted for their ability to reduce inflammation, suggesting that this compound may possess similar properties.

- Pharmacological Applications : Research suggests that derivatives of this compound could serve as effective agents in treating conditions related to pain and inflammation.

Antimicrobial Activity Data

The antimicrobial efficacy of this compound can be summarized in the following table:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 4.69 µM |

| Escherichia coli | 8.33 µM |

| Bacillus subtilis | 5.64 µM |

| Candida albicans | 16.69 µM |

These values indicate the concentration at which the compound effectively inhibits microbial growth, showcasing its potential as an antimicrobial agent .

Case Studies

-

Study on Antimicrobial Efficacy :

A study conducted on various derivatives of phenylacetic acids highlighted the superior antimicrobial properties of compounds structurally related to this compound. The results indicated significant inhibition zones against both bacterial and fungal strains, emphasizing the importance of substituent positioning in enhancing biological activity . -

Anti-inflammatory Research :

Another investigation focused on the anti-inflammatory potential of similar compounds revealed that modifications at the para and ortho positions of the phenyl ring significantly influenced their efficacy in reducing inflammatory markers in vitro. This suggests that this compound may also exhibit similar anti-inflammatory properties, warranting further exploration .

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit cyclooxygenase enzymes, leading to reduced synthesis of pro-inflammatory mediators.

- Membrane Disruption : Antimicrobial activity may be attributed to disruption of microbial cell membranes, leading to cell lysis.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(2-Chloro-6-methylphenyl)acetic acid, and how can intermediates like 2-chloro-6-methylphenyl isocyanate be utilized?

- Methodological Answer : A common approach involves coupling 2-chloro-6-methylaniline with acetic acid derivatives. For example, intermediates such as 2-chloro-6-methylphenyl isocyanate (CAS: 132741-29-8) can react with glycine analogs under nucleophilic substitution conditions. Reaction optimization includes controlling temperature (40–60°C) and using catalysts like DMAP. Purity is monitored via HPLC (retention time ~2.98 min for related arylacetic acids) .

Q. How is the purity of this compound validated in academic settings?

- Methodological Answer : Purity is assessed using HPLC (C18 column, acetonitrile/water mobile phase) and 1H/13C NMR . For example, impurities such as 2-[(2,6-dichloro-4-methylphenyl)amino]-5-methylbenzeneacetic acid (CAS: 220991-21-9) are quantified at <0.1% via comparative retention times and spiking experiments .

Q. What safety protocols are recommended for handling chlorinated arylacetic acids in the lab?

- Methodological Answer : Use NIOSH-approved PPE : nitrile gloves, face shields, and fume hoods. Skin contact protocols include immediate washing with 5% sodium bicarbonate solution. Waste disposal follows EPA guidelines for halogenated organics (e.g., incineration at >850°C) .

Advanced Research Questions

Q. How can conflicting purity data from HLC (high-performance liquid chromatography) and NMR be resolved?

- Methodological Answer : Cross-validate using LC-MS to identify co-eluting impurities and quantitative NMR (qNMR) with internal standards (e.g., maleic acid). For instance, discrepancies in HLC-reported purity (>97%) vs. NMR integration ratios may arise from non-UV-active impurities .

Q. What strategies improve the resolution of structurally similar impurities in chromatographic analysis?

- Methodological Answer : Optimize mobile phase gradients (e.g., 0.1% trifluoroacetic acid in water/acetonitrile) and column temperature (25–40°C). For example, resolving 2-[(2-chloro-3-methylphenyl)amino]benzeneacetic acid (CAS: 636600-92-5) from the target compound requires adjusting flow rates to 0.8 mL/min and using UPLC systems .

Q. How does this compound act as a precursor in pharmaceutical intermediates like dasatinib?

- Methodological Answer : The compound serves as a backbone for N-(2-chloro-6-methylphenyl)acetamide derivatives. In dasatinib synthesis (CAS: 302962-49-8), it undergoes Suzuki-Miyaura coupling with pyrimidine analogs using Pd(PPh3)4 as a catalyst. Reaction yields are enhanced via microwave-assisted synthesis (120°C, 30 min) .

Q. What computational methods predict the reactivity of chlorinated arylacetic acids in cross-coupling reactions?

- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-31G*) model electronic effects of the chloro-methyl substituent. For example, the LUMO energy of the aryl ring correlates with reactivity in Buchwald-Hartwig amination, validated by experimental turnover frequencies (TOF) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.